molecular formula C9H10Cl4N2O B1574411 RO5212054

RO5212054

货号: B1574411
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RO5212054 (PLX3603, RG7256) is an orally available, small-molecule inhibitor targeting the BRAF(V600E) kinase, a key driver mutation in cancers such as melanoma and certain solid tumors . The BRAF(V600E) mutation constitutively activates the MAPK signaling pathway, promoting uncontrolled cell proliferation. This compound selectively binds to the ATP-binding pocket of BRAF(V600E), inhibiting its kinase activity and downstream MEK/ERK signaling . Preclinical studies demonstrated its efficacy in reducing tumor growth in A375 melanoma xenografts, correlating with decreased [18F]FDG uptake (a marker of glycolysis), though [18F]FLT (a marker of proliferation) remained unchanged due to low baseline uptake . Clinically, this compound was evaluated in a Phase I trial (NCT01143753) for BRAF V600-mutated advanced solid tumors, focusing on safety, pharmacokinetics, and preliminary efficacy . The trial, completed by 2025, enrolled 45 participants with advanced melanoma and other solid tumors .

属性

分子式

C9H10Cl4N2O

外观

Solid powder

同义词

RO5212054;  RO-5212054;  RO 5212054;  RG7256;  RG 7256;  RG-7256;  PLX3603;  PLX-3603;  PLX 3603.; NONE

产品来源

United States

相似化合物的比较

Comparison with Similar BRAF Inhibitors

The development of BRAF inhibitors has revolutionized targeted therapy for BRAF-mutated cancers. Below is a comparative analysis of RO5212054 and other BRAF inhibitors:

Table 1: Key BRAF Inhibitors in Clinical Development

Compound Name Target Specificity Development Stage Key Clinical Findings Resistance Mechanisms
This compound (PLX3603) BRAF(V600E) Phase I (Completed) Reduced A375 melanoma growth; no change in [18F]FLT uptake . Trial NCT01143753 showed dose-dependent safety profile . Common to BRAFi: RAF isoform switching, MEK/ERK reactivation .
Vemurafenib (PLX4032) BRAF(V600E), wild-type BRAF, C-RAF FDA-approved (Melanoma) High response rates in melanoma; tumor shrinkage in NSCLC . MAPK pathway reactivation, COT/MEK overexpression .
Dabrafenib (GSK2118436) BRAF(V600E) FDA-approved (Melanoma, NSCLC) Improved survival in melanoma; synergistic with MEK inhibitors (e.g., trametinib) . Similar to vemurafenib; NRAS mutations .
RAF265 BRAF(V600E), VEGFR2 Phase I/II Dual inhibition of BRAF and angiogenesis; tested in combination with MEK162 (NCT01352273) . VEGF-driven escape pathways .
ARQ736 Pan-RAF (mutant/wild-type BRAF, C-RAF) Phase I Broad activity in colon, melanoma, and thyroid cancers; inhibits mutant and wild-type RAF . RAF dimerization .
LGX818 (Encorafenib) BRAF(V600E) FDA-approved (Melanoma) Improved progression-free survival in combination with binimetinib (MEK inhibitor) . ERK feedback activation .

Mechanistic and Clinical Differentiation

  • Selectivity : this compound and dabrafenib are highly selective for BRAF(V600E), whereas ARQ736 and RAF265 target multiple RAF isoforms. RAF265’s additional VEGFR2 inhibition may address angiogenesis-driven resistance .
  • Clinical Utility: Vemurafenib and dabrafenib are frontline therapies for melanoma and NSCLC, while this compound’s development halted after Phase I, possibly due to competitive efficacy from approved agents .
  • Resistance Management : Resistance to this compound mirrors other BRAF inhibitors (e.g., paradoxical MAPK activation). Combination strategies (e.g., MEK inhibitors) are critical, as seen in dabrafenib/trametinib trials .

Research Findings and Limitations

  • This compound: Demonstrated preclinical efficacy but lacked superior clinical outcomes compared to vemurafenib or dabrafenib.
  • Cross-Inhibitor Resistance : All BRAF inhibitors face resistance via RAF isoform switching (e.g., C-RAF upregulation) or MEK/ERK reactivation, necessitating MEK or ERK co-targeting .
  • Combination Therapies : RAF265 + MEK162 (NCT01352273) and encorafenib + binimetinib highlight the shift toward dual-pathway inhibition to overcome resistance .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。